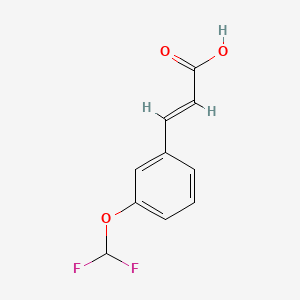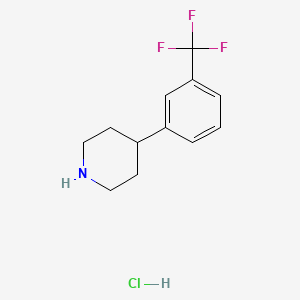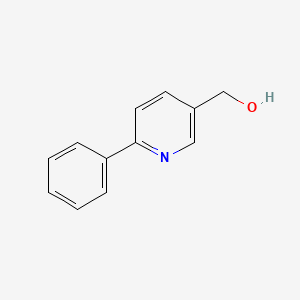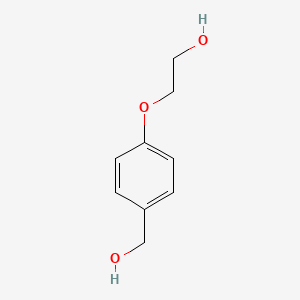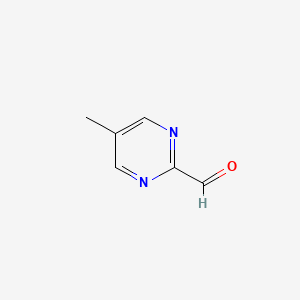
5-Methylpyrimidine-2-carbaldehyde
Overview
Description
5-Methylpyrimidine-2-carbaldehyde is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a ring structure composed of nitrogen and carbon atoms. The specific structure of 5-methylpyrimidine-2-carbaldehyde includes a methyl group attached to the fifth position of the pyrimidine ring and an aldehyde group at the second position. This compound is of interest due to its potential use in various chemical reactions and as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of pyrimidine carbaldehydes can be complex, as demonstrated by the crystal and molecular structure analysis of dimethylindium-pyridine-2-carbaldehyde oximate, which features a pyrimidine ring . Although this compound is not 5-methylpyrimidine-2-carbaldehyde, the analysis of its structure provides valuable information on the coordination and geometry of similar compounds.
Chemical Reactions Analysis
Pyrimidine carbaldehydes can undergo various chemical reactions. For example, cyclocondensation reactions have been used to synthesize pyrido[2,3-d]pyrimidines from related carbaldehydes . The Friedländer condensation has been employed to create pyrazolo[3,4-b]pyridines from 5-aminopyrazole-4-carbaldehydes . These reactions highlight the reactivity of the carbaldehyde group in pyrimidine derivatives and suggest potential reactions for 5-methylpyrimidine-2-carbaldehyde.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-methylpyrimidine-2-carbaldehyde can be inferred from related compounds. For instance, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde provides insights into the molecular conformation and intermolecular interactions that might be expected for 5-methylpyrimidine-2-carbaldehyde . The preparation of imines from 2-chloro-5-methylpyridine-3-carbaldehyde demonstrates the reactivity of the aldehyde group, which is a key functional group in 5-methylpyrimidine-2-carbaldehyde .
Scientific Research Applications
- Scientific Field: Medicinal Chemistry
- Summary of the Application: Pyrimidines, including 5-Methylpyrimidine-2-carbaldehyde, are known to display a range of pharmacological effects including anti-inflammatory activities . They are being studied for their potential use in the treatment of inflammation .
- Methods of Application: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Safety And Hazards
properties
IUPAC Name |
5-methylpyrimidine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5-2-7-6(4-9)8-3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPDHHJZPOGJPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630000 | |
| Record name | 5-Methylpyrimidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyrimidine-2-carbaldehyde | |
CAS RN |
90905-62-7 | |
| Record name | 5-Methyl-2-pyrimidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90905-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylpyrimidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

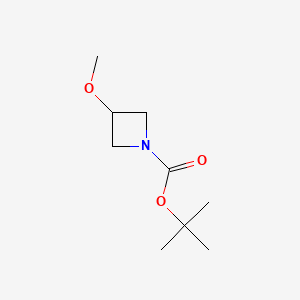
![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1322774.png)
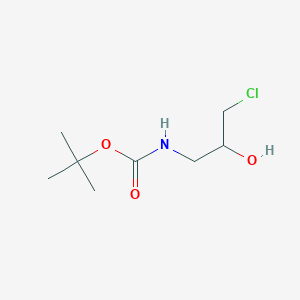

![4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1322781.png)
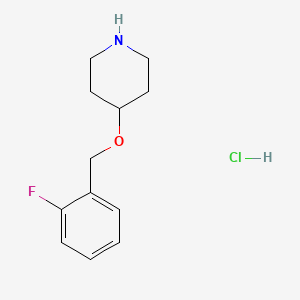
![3-[(2-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322786.png)
![4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1322787.png)
![4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride](/img/structure/B1322790.png)
